Ethyl 3-(4-hydroxythiophen-2-YL)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-hydroxythiophen-2-YL)propanoate is an organic compound with the molecular formula C9H12O3S It features a thiophene ring substituted with a hydroxy group at the 4-position and an ethyl ester group at the 3-position of the propanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available thiophene derivatives.
Step 1 - Hydroxylation: The thiophene ring is hydroxylated at the 4-position using reagents such as hydrogen peroxide in the presence of a catalyst like acetic acid.
Step 2 - Esterification: The hydroxylated thiophene is then subjected to esterification with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. This reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis of Ethyl 3-(4-hydroxythiophen-2-YL)propanoate may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the hydroxy group can be replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., bromine), sulfonyl chlorides.
Major Products
Oxidation: Formation of 4-oxo-thiophene derivatives.
Reduction: Formation of 3-(4-hydroxythiophen-2-YL)propanol.
Substitution: Formation of various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Ethyl 3-(4-hydroxythiophen-2-YL)propanoate is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new compounds.
Biology
In biological research, this compound can be used to study the effects of thiophene derivatives on biological systems. Its hydroxy group allows for conjugation with biomolecules, facilitating the study of drug interactions and metabolic pathways.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure suggests it could be a precursor to drugs with anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism by which Ethyl 3-(4-hydroxythiophen-2-YL)propanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxy group can form hydrogen bonds, while the ester group can undergo hydrolysis, releasing active metabolites.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-methoxythiophen-2-YL)propanoate: Similar structure but with a methoxy group instead of a hydroxy group.
Ethyl 3-(4-aminothiophen-2-YL)propanoate: Contains an amino group, offering different reactivity and biological activity.
Ethyl 3-(4-chlorothiophen-2-YL)propanoate:
Uniqueness
Ethyl 3-(4-hydroxythiophen-2-YL)propanoate is unique due to its hydroxy group, which provides specific reactivity and the ability to form hydrogen bonds. This makes it particularly useful in applications requiring specific interactions, such as in drug design and material science.
Properties
IUPAC Name |
ethyl 3-(4-hydroxythiophen-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c1-2-12-9(11)4-3-8-5-7(10)6-13-8/h5-6,10H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGQAMUFHMGAQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC(=CS1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.